N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide
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Overview
Description
N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound featuring a benzothiazole ring system substituted with a methyl group at the 4-position and a pyridin-2-ylmethyl group at the 2-position of the oxalamide moiety
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The solubility properties of thiazole suggest that the compound’s action may be influenced by the presence of water, alcohol, ether, and various organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves the following steps:
Preparation of 4-methylbenzo[d]thiazol-2-ylamine: This intermediate can be synthesized by reacting 4-methylbenzo[d]thiazole with an appropriate amine source under controlled conditions.
Formation of oxalamide derivative: The 4-methylbenzo[d]thiazol-2-ylamine is then reacted with oxalyl chloride to form the corresponding oxalamide derivative.
Introduction of pyridin-2-ylmethyl group: Finally, the pyridin-2-ylmethyl group is introduced through a nucleophilic substitution reaction with pyridin-2-ylmethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the compound with altered oxidation states.
Substitution Products: Derivatives with different substituents on the benzothiazole ring.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to investigate enzyme inhibition and receptor binding. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds share a similar benzothiazole ring system and are used in anti-inflammatory studies.
2-methylbenzo[d]thiazole derivatives: These compounds are used as monoamine oxidase inhibitors and have shown potential in treating neurodegenerative disorders.
Uniqueness: N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide stands out due to its specific structural features and potential applications in various fields. Its unique combination of functional groups allows for diverse chemical reactions and biological activities.
Properties
IUPAC Name |
N'-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-10-5-4-7-12-13(10)19-16(23-12)20-15(22)14(21)18-9-11-6-2-3-8-17-11/h2-8H,9H2,1H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMYLYIYNBEMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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